molecular formula C12H9F3N4O2S B2389709 2-(3-(2-(Trifluoromethyl)phenyl)ureido)thiazole-4-carboxamide CAS No. 1203406-67-0

2-(3-(2-(Trifluoromethyl)phenyl)ureido)thiazole-4-carboxamide

Cat. No.: B2389709
CAS No.: 1203406-67-0
M. Wt: 330.29
InChI Key: PUBADNMJDABTKM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Thiazole, a component of this compound, is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Anticancer Activity

Research on thiazole carboxamide derivatives, including compounds structurally related to 2-(3-(2-(Trifluoromethyl)phenyl)ureido)thiazole-4-carboxamide, has shown promising anticancer activity. These compounds have been synthesized and evaluated against various cancer cell lines, demonstrating significant potential in inhibiting cancer cell growth. For example, a study highlighted the synthesis and anticancer activity of novel thiazole-5-carboxamide derivatives, showing high activity against A-549, Bel7402, and HCT-8 cell lines. The presence of the trifluoromethyl group and the thiazole ring in these compounds is crucial for their anticancer efficacy (Cai et al., 2016).

Synthesis Techniques

The synthesis of thiazole derivatives, including those with potential therapeutic applications, involves innovative techniques for creating functionalized compounds. One approach involves chemoselective thionation-cyclization of functionalized enamides to produce thiazole derivatives with various substituents. This method allows for the introduction of diverse functional groups, enhancing the potential pharmacological properties of the synthesized compounds (Kumar et al., 2013).

Antiviral Activity

Thiazole carboxamide derivatives have also been explored for their antiviral properties. Synthesis and evaluation of certain thiazole C-nucleosides have revealed their potential in vitro activity against herpes virus, parainfluenza virus, and rhinovirus. The modification of thiazole carboxamides to include ribofuranosyl groups has demonstrated significant antiviral activity, suggesting a promising direction for developing new antiviral agents (Srivastava et al., 1977).

Anti-anoxic Activity

Certain thiazolecarboxamides, including those with trifluoromethylphenyl groups, have been synthesized and tested for their anti-anoxic (AA) activity. These compounds, by possessing a nitrogenous basic moiety at specific positions on the thiazole ring, have shown potent AA activity, indicating their potential in treating conditions associated with oxygen deprivation (Ohkubo et al., 1995).

Dual Src/Abl Kinase Inhibition

Research into dual Src/Abl kinase inhibitors has led to the discovery of thiazole-5-carboxamide derivatives with potent antitumor activity in preclinical assays. These compounds exhibit excellent antiproliferative activity against various hematological and solid tumor cell lines, demonstrating their therapeutic potential in oncology (Lombardo et al., 2004).

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-(3-(2-(Trifluoromethyl)phenyl)ureido)thiazole-4-carboxamide are not fully understood due to the limited available research. Thiazole derivatives, to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

The cellular effects of this compound are currently unknown. Thiazole derivatives have been reported to exhibit a range of effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is not yet fully understood. Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Properties

IUPAC Name

2-[[2-(trifluoromethyl)phenyl]carbamoylamino]-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N4O2S/c13-12(14,15)6-3-1-2-4-7(6)17-10(21)19-11-18-8(5-22-11)9(16)20/h1-5H,(H2,16,20)(H2,17,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUBADNMJDABTKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NC2=NC(=CS2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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